![molecular formula C11H14BClN2O4 B599206 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-51-3](/img/structure/B599206.png)
2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
“2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organoborane compound . It’s a derivative of boronic acid, which plays an irreplaceable role in organic synthesis . Boronic acids are the most commonly studied boron compounds, which are active as anticancer , antibacterial , and antiviral agents .
Synthesis Analysis
The synthesis of this compound involves a five-step substitution reaction . It’s used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
This compound is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . This indicates that it can participate in Suzuki-Miyaura coupling reactions.Scientific Research Applications
Organic Synthesis: Cross-Coupling Reactions
This compound is extensively used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . It serves as a boronic ester, which is a crucial component for forming carbon-carbon bonds. This reaction is fundamental in constructing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Drug Discovery: Kinase Modulators
In drug discovery, the compound is utilized to create pyrrolo[2,3-b]pyridine derivatives, which act as kinase modulators . Kinase modulators are important in the treatment of diseases like cancer, as they can regulate cell signaling pathways that are often dysregulated in cancer cells.
Ligand Synthesis for Catalysis
The boronic ester functionality of this compound allows for the synthesis of polyazatriaryl ligands through sequential borylation/Suzuki-Miyaura coupling . These ligands are then used in catalysis, which can enhance reaction rates, selectivity, and yields in various chemical reactions.
Mechanism of Action
Target of Action
It is known that this compound is an important pyridine derivative and is used as an intermediate for synthesizing various pharmaceuticals .
Mode of Action
It is known that organoborane compounds like this one are often used in the preparation of polyazatriaryl ligands by sequential borylation/suzuki-miyaura coupling .
Biochemical Pathways
It is known that organoborane compounds can participate in various chemical reactions, including borylation and suzuki-miyaura coupling .
Result of Action
It is known that this compound is used as an intermediate for synthesizing various pharmaceuticals, including bactericides, plant growth regulators, antibiotics, and other medicaments .
Action Environment
It is recommended to store this compound in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
2-chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)8-5-7(15(16)17)6-14-9(8)13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNILTPHZHGJEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694421 |
Source
|
Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310404-51-3 |
Source
|
Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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